7-ACT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

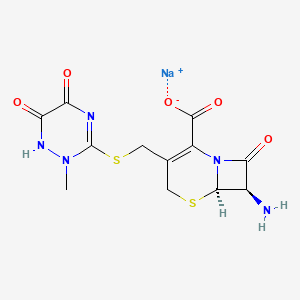

sodium;(6R,7R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJRLUBHVGIDHN-FURYJHRSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N5NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Aminoactinomycin D: A Technical Guide for Cell Viability and Apoptosis Detection

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Aminoactinomycin D, commonly known as 7-AAD, is a fluorescent intercalating agent with a strong affinity for double-stranded DNA.[1] This vital dye is a crucial tool in cellular and molecular biology, primarily utilized for the assessment of cell viability and the discrimination of apoptotic and necrotic cells.[2][3] Its utility stems from its inability to cross intact cell membranes, thus selectively staining cells with compromised membrane integrity—a hallmark of late-stage apoptosis and necrosis.[4][5] This technical guide provides a comprehensive overview of 7-AAD, its mechanism of action, key applications in research, and detailed protocols for its use.

Core Principles and Mechanism of Action

7-AAD is a derivative of actinomycin D and functions by intercalating into GC-rich regions of double-stranded DNA.[6] In healthy, viable cells, the intact plasma membrane effectively excludes 7-AAD.[3] However, in cells undergoing late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing 7-AAD to enter and bind to the cellular DNA.[4] Upon intercalation, 7-AAD exhibits a significant spectral shift, and its fluorescence is greatly enhanced, allowing for clear identification by techniques such as flow cytometry and fluorescence microscopy.[7]

Primary Research Applications

The primary application of 7-AAD is in the field of flow cytometry for the exclusion of non-viable cells from analysis. Dead cells can non-specifically bind antibodies and other fluorescent probes, leading to artifactual results. By co-staining with 7-AAD, researchers can gate out the 7-AAD positive (dead) cells and focus their analysis on the viable cell population.

Furthermore, 7-AAD is instrumental in studying programmed cell death. When used in conjunction with markers of early apoptosis, such as Annexin V, it allows for the differentiation of various cell populations:

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.[8]

At higher concentrations, 7-AAD can also be used to distinguish between viable cells (7-AAD negative), apoptotic cells (7-AAD dim), and dead cells (7-AAD bright), based on the increasing permeability of the cell membrane during the apoptotic process.[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of 7-Aminoactinomycin D.

| Chemical and Physical Properties | Value | Reference |

| Molecular Formula | C₆₂H₈₇N₁₃O₁₆ | [4] |

| Molecular Weight | 1270.4 g/mol | [4] |

| CAS Number | 7240-37-1 | [4] |

| Spectral Properties | Wavelength (nm) | Reference |

| Excitation Maximum (DNA-bound) | 546 | [4][9] |

| Emission Maximum (DNA-bound) | 647 | [4][9] |

| Optimal Laser Excitation | 488 nm, 532 nm, 561 nm | [4][9] |

Experimental Protocols

Protocol 1: Cell Viability Staining for Flow Cytometry

This protocol outlines the standard procedure for using 7-AAD to identify and exclude dead cells in a single-cell suspension for flow cytometric analysis.

Materials:

-

Cell suspension (e.g., Jurkat cells)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

7-AAD Staining Solution (e.g., 1 mg/mL stock in DMSO, diluted to a working concentration)[3]

Procedure:

-

Harvest cells and wash them once with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

If performing immunophenotyping, add fluorescently conjugated antibodies and incubate according to the manufacturer's instructions.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

Add 5-10 µL of 7-AAD staining solution to the cell suspension. The final concentration typically ranges from 1 to 10 µg/mL.[6]

-

Incubate for 5-15 minutes on ice or at room temperature, protected from light.[5]

-

Do not wash the cells after adding 7-AAD.[5]

-

Analyze the cells by flow cytometry immediately, ideally within 4 hours.[5] Collect 7-AAD fluorescence in the appropriate channel (e.g., FL3 for a 488 nm laser).

Protocol 2: Apoptosis Detection using Annexin V and 7-AAD

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cell suspension

-

Annexin V Binding Buffer

-

FITC-conjugated Annexin V (or other fluorochrome conjugate)

-

7-AAD Staining Solution

Procedure:

-

Induce apoptosis in your cell line using a known method (e.g., staurosporine treatment). Include an untreated control population.

-

Harvest both treated and untreated cells and wash them with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cells in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Add 5 µL of 7-AAD Staining Solution.

-

Analyze the samples by flow cytometry immediately.

Visualizations

Caption: Experimental workflow for assessing cell viability using 7-AAD.

Caption: Differentiating viable, early, and late apoptotic cells.

References

- 1. 7-Aminoactinomycin D - Wikipedia [en.wikipedia.org]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. biomol.com [biomol.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 7-AAD (7-Aminoactinomycin D) - Lifeasible [lifeasible.com]

- 8. youtube.com [youtube.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

7-AAD: A Comprehensive Technical Guide to its Mechanism of Action for DNA Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core mechanism of 7-Aminoactinomycin D (7-AAD) as a fluorescent stain for DNA, providing a detailed understanding for its application in cell viability and apoptosis assays. The document outlines the molecular interactions of 7-AAD, its spectral properties, and provides a detailed protocol for its use in flow cytometry.

Core Mechanism of Action

7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating agent with a strong affinity for double-stranded DNA (dsDNA).[1][2] Its primary application in cellular analysis is to differentiate between viable and non-viable cells.[3][4] The mechanism is predicated on the integrity of the cell membrane.

Viable cells possess intact and functional cell membranes that are impermeable to 7-AAD.[3][4] Consequently, the dye is actively excluded from the cytoplasm and nucleus of living cells, resulting in minimal fluorescence. In contrast, cells in the later stages of apoptosis or necrosis have compromised cell membranes.[5] These permeable membranes allow 7-AAD to enter the cell and intercalate into the dsDNA.[4][6]

Upon binding to DNA, 7-AAD exhibits a significant increase in its fluorescence quantum yield.[4] This binding is not random; 7-AAD shows a high affinity for Guanine-Cytosine (G-C) rich regions of the DNA.[1][3][7] This preferential binding makes it a valuable tool for chromosome banding studies in addition to cell viability.[2][4] The intensity of the red fluorescence emitted by 7-AAD is directly proportional to the amount of DNA accessible to the dye, thus providing a clear distinction between live (non-fluorescent) and dead (fluorescent) cells.

Quantitative Data Summary

The spectral properties of 7-AAD are crucial for designing multicolor flow cytometry experiments. Its large Stokes shift allows for its use in conjunction with other common fluorochromes like FITC and PE with minimal spectral overlap.[3][4]

| Property | Value |

| Excitation Wavelength (DNA-bound) | 546 nm[4][5] |

| Emission Wavelength (DNA-bound) | 647 nm[3][4][5] |

| Excitation Wavelength (Free form) | 503 nm[4] |

| Emission Wavelength (Free form) | 675 nm[4] |

| Molecular Weight | 1270.4 g/mol [4] |

| Chemical Formula | C₆₂H₈₇N₁₃O₁₆[4] |

Experimental Workflow: 7-AAD Staining for Flow Cytometry

Caption: Experimental workflow for 7-AAD cell viability staining.

Detailed Experimental Protocol: Cell Viability Assessment using 7-AAD and Flow Cytometry

This protocol outlines the steps for staining a cell suspension with 7-AAD to determine cell viability via flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)[3]

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[3]

-

Cell sample (up to 1 x 10⁶ cells per tube)

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in cold PBS.

-

Wash the cells by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this wash step once.[3]

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.[3]

-

-

Staining:

-

Data Acquisition:

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Create a histogram or dot plot of the 7-AAD fluorescence intensity.

-

Viable cells will show low fluorescence, while non-viable cells will exhibit high fluorescence. Set a gate to distinguish between these two populations.

-

Signaling Pathway and Logical Relationships

Caption: Mechanism of 7-AAD staining in viable vs. non-viable cells.

Comparison with Propidium Iodide (PI)

While both 7-AAD and Propidium Iodide (PI) are used for viability staining, there are key differences. 7-AAD intercalates specifically into G-C rich regions of DNA, whereas PI binds to DNA with little to no sequence preference.[1] A significant advantage of 7-AAD is its minimal spectral overlap with common fluorophores like PE and FITC, making it more suitable for multicolor analysis.[4] Additionally, 7-AAD has been shown to have more stable fluorescence and does not leach from cells as readily as PI.[10][11]

References

- 1. What is the difference between 7-AAD and Propidium Iodide? | AAT Bioquest [aatbio.com]

- 2. 7-Aminoactinomycin D - Wikipedia [en.wikipedia.org]

- 3. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. app.fluorofinder.com [app.fluorofinder.com]

- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. What is the alternative to propidium iodide for dead cell staining? | AAT Bioquest [aatbio.com]

- 8. med.virginia.edu [med.virginia.edu]

- 9. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 10. Comparison between propidium iodide and 7-amino-actinomycin-D for viability assessment during flow cytometric analyses of the human sperm acrosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

7-AAD excitation and emission spectra for flow cytometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Aminoactinomycin D (7-AAD) and its application as a viability dye in flow cytometry. Below you will find its spectral properties, detailed experimental protocols, and a visualization of the underlying cellular processes.

7-AAD is a fluorescent intercalating agent that binds to double-stranded DNA.[1] It is impermeant to live cells with intact membranes.[2][3] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, 7-AAD can enter the cell and bind to DNA, exhibiting a distinct fluorescence signal that allows for the discrimination of viable and non-viable cell populations.[2][4] Its specific binding to GC-rich regions of DNA makes it a valuable tool for various flow cytometric analyses.[1][5]

Spectral Properties of 7-AAD

The selection of appropriate lasers and filters is critical for the successful detection of 7-AAD fluorescence. While the 488 nm argon laser is commonly used for excitation, other laser lines can also be employed.[2] The large Stokes shift of 7-AAD, the difference between its maximum excitation and emission wavelengths, minimizes spectral overlap with other commonly used fluorochromes like FITC and PE, making it suitable for multicolor flow cytometry experiments.[6]

| Parameter | Wavelength (nm) | Recommended Laser | Recommended Filter/Channel |

| Excitation Maximum | 546[7] | 488 nm Argon Laser[2] | FL2 or FL3 |

| 561 nm Yellow-Green Laser[7] | PE-Cy®5 or PerCP channel[2] | ||

| Emission Maximum | 647[7] | 635 to 675 nm bandpass[6] |

Experimental Protocol: Cell Viability Staining with 7-AAD

This protocol outlines a general procedure for staining suspended cells with 7-AAD for viability analysis by flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

7-AAD Staining Solution (typically 1 mg/mL stock solution in DMSO or PBS)[5][8]

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Staining Procedure:

-

Cell Preparation: Harvest and wash cells with PBS or an appropriate buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[9]

-

Cell Surface Staining (Optional): If performing immunophenotyping, stain cell surface antigens with fluorescently conjugated antibodies according to the manufacturer's protocol. Wash the cells as per the antibody staining protocol.[8]

-

Resuspension: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

7-AAD Staining: Add 5-10 µL of 7-AAD staining solution to the cell suspension. The final concentration typically ranges from 0.5 to 20 µg/mL.[5][10]

-

Incubation: Incubate the cells for 15-30 minutes at 4°C in the dark.[2]

-

Analysis: Analyze the samples on a flow cytometer as soon as possible after incubation.[9] Washing after 7-AAD staining is generally not required.[2][9] Acquire data using the appropriate laser and emission channel (e.g., FL2, FL3, PE-Cy5, or PerCP).[2][5]

Controls:

-

Unstained Cells: To set the baseline fluorescence and forward/side scatter parameters.

-

Single-Color Controls: A sample stained only with 7-AAD is essential for proper compensation in multicolor experiments.[5]

Mechanism of 7-AAD Staining in Apoptosis

7-AAD is a valuable tool for distinguishing between different stages of cell death. In early apoptosis, the cell membrane remains intact, excluding 7-AAD. However, as the cell progresses to late-stage apoptosis or necrosis, the membrane loses its integrity, allowing 7-AAD to enter and stain the nuclear DNA. This process can be visualized in conjunction with markers of early apoptosis, such as Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane.[11][12][13]

Caption: Cellular states and 7-AAD staining.

Experimental Workflow for 7-AAD Staining

The following diagram illustrates the typical workflow for assessing cell viability using 7-AAD in a flow cytometry experiment.

References

- 1. research.pasteur.fr [research.pasteur.fr]

- 2. biotium.com [biotium.com]

- 3. 7-AAD | AAT Bioquest [aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. mucosalimmunology.ch [mucosalimmunology.ch]

- 6. beckman.com [beckman.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. med.virginia.edu [med.virginia.edu]

- 9. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 10. 7-Aminoactinomycin D for apoptosis staining in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid single-laser flow cytometric method for discrimination of early apoptotic cells in a heterogenous cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vazymeglobal.com [vazymeglobal.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

Chemical structure and properties of 7-Aminoactinomycin D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and common applications of 7-Aminoactinomycin D (7-AAD), a fluorescent intercalating agent widely used in cellular analysis.

Chemical Structure and Properties

7-Aminoactinomycin D is a derivative of actinomycin D, characterized by the substitution of an amino group at the 7-position of the phenoxazone ring. This modification alters its fluorescent properties while retaining its ability to bind to DNA.

Physicochemical Properties

The key physicochemical properties of 7-AAD are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₆₂H₈₇N₁₃O₁₆ | [1][2][3] |

| Molecular Weight | 1270.4 g/mol | [1][3] |

| CAS Number | 7240-37-1 | [1][2][3] |

| Appearance | Red to purple powder | [2] |

| Purity (by HPLC) | ≥97% | [2][4] |

| Melting Point | 235°C - 255°C | [2] |

Spectral Properties

7-AAD is a fluorescent dye with excitation and emission maxima in the red region of the spectrum. This makes it suitable for multicolor analysis with other fluorochromes that emit in the blue or green channels.

| Spectral Property | Wavelength (nm) | References |

| Excitation Maximum | 546 nm | [5][6] |

| Emission Maximum | 647 nm | [5][6] |

Solubility

The solubility of 7-AAD in various solvents is a critical consideration for the preparation of stock and working solutions.

| Solvent | Concentration | References |

| DMSO | Up to 10 mM | [3] |

| DMF | 10 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Mechanism of Action

The primary mechanism of action of 7-AAD involves its intercalation into double-stranded DNA.[7] It exhibits a strong preference for guanine-cytosine (GC)-rich regions.[8][9] This binding is non-covalent and results in a significant enhancement of its fluorescence. In living cells, the integrity of the plasma membrane prevents the entry of 7-AAD. However, in cells with compromised membranes, such as late apoptotic or necrotic cells, the dye can readily enter, intercalate with the DNA, and produce a bright red fluorescent signal.[5][9]

References

- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 4. med.virginia.edu [med.virginia.edu]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. biomol.com [biomol.com]

- 7. 7-Aminoactinomycin D - Wikipedia [en.wikipedia.org]

- 8. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

The Core Mechanism of 7-AAD for Selective Staining of Dead Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of 7-Aminoactinomycin D (7-AAD) for the selective identification and exclusion of non-viable cells in research and drug development settings.

The Fundamental Principle: Membrane Integrity

The selective staining of dead cells by 7-AAD hinges on a fundamental biological principle: the integrity of the cell membrane.

-

Live Cells: Healthy, viable cells possess an intact and selectively permeable plasma membrane. This membrane acts as a barrier, actively regulating the passage of substances into and out of the cell. Large, polar molecules like 7-AAD are effectively excluded from the cytoplasm and nucleus of live cells.[1][2]

-

Dead and Dying Cells: In contrast, cells undergoing necrosis or late-stage apoptosis lose the structural and functional integrity of their plasma membrane.[3][4] This compromised membrane becomes permeable to a wide range of molecules that would normally be excluded, including 7-AAD.

The Molecular Mechanism of 7-AAD Staining

7-AAD is a fluorescent intercalating agent with a high affinity for double-stranded DNA (dsDNA).[2][5][6] Its mechanism of action can be broken down into the following key steps:

-

Membrane Permeation: Due to its chemical properties, 7-AAD cannot passively diffuse across the intact lipid bilayer of live cells. However, in cells with compromised membranes, it can readily enter the cytoplasm and subsequently the nucleus.

-

DNA Intercalation: Once inside the nucleus, 7-AAD intercalates into the dsDNA helix. It exhibits a strong preference for binding to GC-rich regions of the DNA.[5][7][8]

-

Fluorescence Emission: Upon binding to DNA, the fluorescence of 7-AAD is significantly enhanced. When excited by an appropriate light source (typically a 488 nm or 561 nm laser), it emits a bright red fluorescence with a maximum emission at approximately 647 nm.[1][5][9] This distinct fluorescence signal allows for the easy identification and quantification of 7-AAD-positive (i.e., dead) cells.

Quantitative Data and Spectral Properties

The precise spectral characteristics of 7-AAD are crucial for its application in multi-color fluorescence-based assays like flow cytometry.

| Property | Value | Reference |

| Molecular Weight | 1270.43 g/mol | [5][10][11] |

| Excitation Maximum (DNA-bound) | ~546 nm | [6][9][11] |

| Emission Maximum (DNA-bound) | ~647 nm | [1][5][6][9] |

| Quantum Yield | ~0.02 | [5] |

| Common Laser Line for Excitation | 488 nm, 561 nm | [9] |

Comparison with Other Common Viability Dyes

7-AAD is one of several dyes used for viability testing. Understanding its properties in comparison to other common dyes is essential for selecting the appropriate reagent for a given experiment.

| Feature | 7-AAD | Propidium Iodide (PI) | DAPI |

| Binding Target | dsDNA (GC-rich regions) | dsDNA and dsRNA (non-specific) | dsDNA (AT-rich regions) |

| Excitation Max | ~546 nm | ~535 nm | ~358 nm |

| Emission Max | ~647 nm | ~617 nm | ~461 nm |

| Common Laser | Blue (488 nm), Yellow-Green (561 nm) | Blue (488 nm) | Violet (405 nm) |

| Advantages | Minimal spectral overlap with FITC and PE | Bright fluorescence | Good for microscopy, can be used with fixed cells |

| Disadvantages | Lower quantum yield than PI | Significant spectral overlap with PE | Not ideal for multi-color flow cytometry with blue laser excited fluorochromes |

Experimental Protocols

Flow Cytometry Protocol for Cell Viability Assessment

This protocol provides a general guideline for staining suspension cells with 7-AAD for flow cytometric analysis.

Materials:

-

Cell suspension (e.g., lymphocytes, cultured cell lines)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

7-AAD staining solution (typically 1 mg/mL in DMSO, diluted to a working concentration)

-

Flow cytometer tubes

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometer tube.

-

-

Antibody Staining (Optional):

-

If performing immunophenotyping, add fluorochrome-conjugated antibodies to the cell suspension and incubate according to the manufacturer's instructions (typically 20-30 minutes at 4°C in the dark).

-

Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.

-

-

7-AAD Staining:

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

Add 5 µL of a 20 µg/mL 7-AAD working solution (final concentration 1 µg/mL). The optimal concentration may need to be titrated for different cell types and experimental conditions.

-

Gently vortex the tube.

-

Incubate for 10-15 minutes at room temperature, protected from light.[4] Do not wash the cells after this step.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer as soon as possible after staining.

-

Excite with a 488 nm or 561 nm laser and collect the emission signal in the far-red channel (e.g., using a 650 nm long-pass or a 670/30 nm band-pass filter).

-

Use unstained cells and single-color controls to set up appropriate compensation and gating.

-

Fluorescence Microscopy Protocol for Cell Viability

This protocol outlines the steps for visualizing live and dead cells using 7-AAD with a fluorescence microscope.

Materials:

-

Adherent or suspension cells

-

Culture medium or PBS

-

7-AAD staining solution

-

Microscope slides or imaging dishes

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation:

-

Adherent cells: Grow cells on coverslips or in imaging dishes.

-

Suspension cells: Centrifuge cells and resuspend them in a small volume of media or PBS. A cytocentrifuge can be used to adhere cells to a microscope slide.

-

-

7-AAD Staining:

-

Add 7-AAD to the cell culture medium or PBS to a final concentration of 1-5 µg/mL.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

-

Imaging:

-

Without washing, immediately visualize the cells using a fluorescence microscope.

-

Use a filter set appropriate for detecting red fluorescence (e.g., excitation ~540-580 nm, emission >610 nm).

-

Live cells will show little to no fluorescence, while the nuclei of dead cells will appear bright red.

-

Visualizations

References

- 1. youtube.com [youtube.com]

- 2. 7-Aminoactinomycin D - Wikipedia [en.wikipedia.org]

- 3. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]

- 4. biotium.com [biotium.com]

- 5. 7-AAD | AAT Bioquest [aatbio.com]

- 6. biomol.com [biomol.com]

- 7. What is the alternative to propidium iodide for dead cell staining? | AAT Bioquest [aatbio.com]

- 8. What are the commonly used non-fixed cell viability dyes? | AAT Bioquest [aatbio.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. abmole.com [abmole.com]

- 11. 7-AAD (7-Aminoactinomycin D) - Lifeasible [lifeasible.com]

An In-depth Technical Guide to the Principle of 7-AAD for Cell Viability Assessment

Audience: Researchers, scientists, and drug development professionals.

Introduction

In cellular biology and drug development, the accurate assessment of cell viability is paramount. It provides critical insights into the physiological state of cells in response to various stimuli, such as therapeutic compounds, environmental stressors, or disease progression. 7-Aminoactinomycin D (7-AAD) is a fluorescent chemical compound that has become an invaluable tool for determining cell viability due to its straightforward mechanism and compatibility with multicolor flow cytometry analysis. This guide provides a comprehensive overview of the core principles of 7-AAD, detailed experimental protocols, and data interpretation for the robust assessment of cell viability.

Core Principle of 7-AAD Staining

The utility of 7-AAD as a viability dye hinges on the integrity of the cell's plasma membrane. Viable, healthy cells possess an intact and selectively permeable membrane that actively excludes 7-AAD.[1][2] Conversely, cells in the later stages of apoptosis or those that have undergone necrosis lose their membrane integrity, allowing 7-AAD to enter the cell.[3][4]

Once inside the cell, 7-AAD intercalates into double-stranded DNA, showing a high affinity for guanine-cytosine (GC)-rich regions.[1][2][5][6] This binding event results in a significant enhancement of its fluorescence, which can be readily detected by flow cytometry or fluorescence microscopy. Consequently, cells with compromised membranes will exhibit a strong fluorescent signal, while live cells will show little to no fluorescence.[5][7]

Quantitative Data Summary

For reproducible and accurate results, it is crucial to adhere to optimized quantitative parameters. The following tables summarize the key spectral properties, reagent preparation, and staining conditions for 7-AAD.

Table 1: Spectral Properties of 7-AAD

| Parameter | Value | Source(s) |

| Excitation Maximum (bound to DNA) | 546 nm | [2][4][5][7][8] |

| Emission Maximum (bound to DNA) | 647 nm | [1][2][3][4][8][9] |

| Common Excitation Lasers | 488 nm, 532 nm, 561 nm | [1][2][8] |

| Flow Cytometry Detection Channel | FL3, PE-Cy®5, PerCP | [3][4][5] |

Table 2: Reagent Preparation and Storage

| Parameter | Description | Source(s) |

| Stock Solution Preparation | ||

| Solvent | Dissolve 1 mg of 7-AAD powder in 50 µL of absolute methanol or DMSO. | [10] |

| Diluent | Add 950 µL of 1X PBS to achieve a final concentration of 1 mg/mL. | [5][10] |

| Storage Conditions | ||

| Unopened Vial | Store in the freezer for long-term storage. | [10] |

| Stock Solution | Store at 2-8°C, protected from light. Do not freeze the solution. | [2][6][10][11] |

| In-use Stability | Stable for several months at 2-8°C when protected from light. | [10] |

Table 3: Typical Staining Protocol Parameters for Flow Cytometry

| Parameter | Value | Source(s) |

| Cell Concentration | 1 x 10⁶ cells/100 µL | [1][2] |

| 7-AAD Final Concentration | 0.5 - 10 µg/mL | [3][5] |

| Staining Volume (from 1 mg/mL stock) | 1 - 10 µL per sample | [1][3][10] |

| Incubation Time | 5 - 30 minutes | [1][2][3][10] |

| Incubation Temperature | Room temperature or 4°C | [1][3][10] |

| Light Conditions | Protect from light during incubation. | [1][2][3][10] |

Experimental Protocols

This section provides a detailed methodology for assessing cell viability using 7-AAD staining with a flow cytometer.

Reagents and Materials

-

7-AAD powder or a pre-made solution

-

Absolute Methanol or DMSO

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

FACS tubes (5 mL polypropylene tubes)

-

Micropipettes and tips

-

Centrifuge

-

Flow cytometer

Detailed Staining Procedure

-

Cell Preparation:

-

(Optional) Cell Surface Marker Staining:

-

If staining for cell surface antigens, add the appropriate fluorescently conjugated antibodies to the cell suspension.

-

Incubate according to the antibody manufacturer's protocol (typically 20-30 minutes at 4°C in the dark).

-

Wash the cells twice with staining buffer to remove unbound antibodies.

-

Resuspend the cells in 100 µL of staining buffer.

-

-

7-AAD Staining:

-

Data Acquisition:

-

Do not wash the cells after 7-AAD incubation.

-

Add 400 µL of staining buffer to each tube just before analysis.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use an unstained cell sample to set the forward and side scatter voltages and to define the negative population for 7-AAD fluorescence.

-

Use a single-color 7-AAD stained sample to set the appropriate compensation settings if performing multicolor analysis.

-

Detect 7-AAD fluorescence in the appropriate channel (e.g., FL3, PE-Cy®5, PerCP).[4][5]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core concepts and workflows associated with 7-AAD cell viability assessment.

Caption: Principle of 7-AAD staining for cell viability.

Caption: Experimental workflow for 7-AAD cell viability assessment.

Caption: Distinguishing cell fates with Annexin V and 7-AAD.

Data Interpretation

Following data acquisition, the analysis involves gating on cell populations based on their fluorescence intensity.

-

Viable Cells (7-AAD Negative): This population will exhibit low fluorescence intensity, similar to the unstained control group. These cells have intact membranes and have excluded the dye.

-

Non-Viable Cells (7-AAD Positive): This population will show a significant increase in fluorescence intensity in the 7-AAD channel. These are cells with compromised membranes, indicative of late-stage apoptosis or necrosis.

When used in combination with Annexin V, a more nuanced analysis of cell death pathways is possible. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] This dual-staining strategy allows for the differentiation of four distinct cell populations:

-

Annexin V- / 7-AAD-: Live, healthy cells.

-

Annexin V+ / 7-AAD-: Early apoptotic cells with intact membranes but exposed PS.[5]

-

Annexin V+ / 7-AAD+: Late apoptotic or secondary necrotic cells with exposed PS and compromised membranes.[5]

-

Annexin V- / 7-AAD+: Necrotic cells that have lost membrane integrity without the initial stages of apoptosis.

Conclusion

7-AAD is a robust and reliable dye for the assessment of cell viability. Its simple staining protocol, compatibility with other fluorochromes, and clear distinction between live and dead cell populations make it a staple in research, clinical, and drug development settings. By understanding the core principles of 7-AAD staining and adhering to optimized protocols, researchers can obtain accurate and reproducible data to advance their understanding of cellular health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Strategies for phenotyping apoptotic peripheral human lymphocytes comparing ISNT, annexin-V and 7-AAD cytofluorometric staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

7-Aminoactinomycin D (7-AAD): A Comprehensive Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating dye that has become an indispensable tool in immunology research for the assessment of cell viability and the detection of late-stage apoptosis.[1][2][3][4] This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of 7-AAD, with a focus on its applications in flow cytometry.

Core Principles of 7-AAD Staining

7-AAD is a phenoxazine-containing antibiotic that binds to double-stranded DNA by intercalating between GC base pairs.[2][5] A key feature of 7-AAD is its inability to cross intact cell membranes.[4] This property forms the basis of its utility as a viability dye. In healthy, viable cells with intact plasma membranes, 7-AAD is excluded from the cell's interior. However, in cells that are in the late stages of apoptosis or are necrotic, the membrane integrity is compromised, allowing 7-AAD to enter the cell and bind to the DNA, resulting in a strong fluorescent signal.[2][6]

Applications in Immunology Research

The primary application of 7-AAD in immunology is the identification and exclusion of dead cells from analysis in flow cytometry experiments.[4] This is crucial for obtaining accurate data on viable cell populations during immunophenotyping, cell cycle analysis, and functional assays. Furthermore, 7-AAD is frequently used in conjunction with other markers, most notably Annexin V, to delineate different stages of apoptosis.[2][4][6]

Cell Viability Assessment

In a typical flow cytometry experiment, a cell suspension is incubated with 7-AAD shortly before analysis. The viable cells will exhibit low fluorescence, while the non-viable cells will show a bright fluorescent signal. This allows for the straightforward gating and exclusion of dead cells, thereby improving the accuracy and resolution of the analysis of the live-cell population.

Apoptosis Detection

When used in combination with Annexin V, 7-AAD allows for the differentiation between early and late apoptotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][6]

-

Viable cells: Will be negative for both Annexin V and 7-AAD (Annexin V-/7-AAD-).

-

Early apoptotic cells: Will be positive for Annexin V and negative for 7-AAD (Annexin V+/7-AAD-), as the cell membrane is still intact.[4]

-

Late apoptotic or necrotic cells: Will be positive for both Annexin V and 7-AAD (Annexin V+/7-AAD+), as the membrane has lost its integrity.[4][6]

Data Presentation

Spectral Properties of 7-AAD

| Property | Wavelength (nm) |

| Excitation Maximum | ~546 |

| Emission Maximum | ~647 |

Note: 7-AAD can be excited by a 488 nm laser, with its emission typically detected in the far-red channel.[2][5]

Recommended Staining Parameters

| Parameter | Value |

| Concentration | |

| For Viability | 1-5 µg/mL |

| For Apoptosis (with Annexin V) | 5-20 µg/mL[3] |

| Incubation Time | 5-15 minutes[2] |

| Incubation Temperature | Room Temperature or 4°C |

| Cell Density | 1 x 10^5 to 1 x 10^6 cells/mL |

Experimental Protocols

Protocol 1: Cell Viability Staining with 7-AAD for Flow Cytometry

-

Cell Preparation: Harvest cells and wash them once with 1X Phosphate Buffered Saline (PBS).

-

Cell Suspension: Resuspend the cells in 1X Binding Buffer or flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of 7-AAD staining solution (typically 50 µg/mL stock) per 100 µL of cell suspension.

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[1]

-

Analysis: Do not wash the cells. Analyze immediately by flow cytometry. Acquire data within 4 hours of staining.[1]

Protocol 2: Apoptosis Detection with Annexin V and 7-AAD

-

Cell Preparation: Harvest and wash cells as described in Protocol 1.

-

Annexin V Staining: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.[1][2]

-

Wash: Add 2 mL of 1X Annexin V Binding Buffer and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.[1]

-

7-AAD Staining: Resuspend the cell pellet in 200 µL of 1X Annexin V Binding Buffer. Add 5 µL of 7-AAD staining solution.

-

Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light.[1]

-

Analysis: Analyze by flow cytometry immediately.

Mandatory Visualizations

Signaling Pathway Leading to 7-AAD Staining

Caption: Apoptotic signaling cascade leading to 7-AAD staining.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for Annexin V and 7-AAD apoptosis assay.

Logical Relationship of Cell Populations in Apoptosis Assay

Caption: Gating strategy for apoptosis analysis.

References

Methodological & Application

Step-by-step protocol for 7-AAD staining in flow cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating dye that is widely used in flow cytometry to identify and exclude non-viable cells from analysis. As a membrane-impermeant dye, 7-AAD cannot penetrate the intact plasma membrane of live cells. However, in dead or dying cells with compromised membrane integrity, 7-AAD can enter the cell and bind to double-stranded DNA by intercalating in GC-rich regions.[1][2] This results in a significant increase in fluorescence, allowing for the discrimination of live and dead cell populations. 7-AAD is excited by a 488 nm laser and has a broad emission spectrum with a maximum at approximately 647 nm, making it compatible with multicolor flow cytometry panels, particularly with fluorochromes like FITC and PE.[3]

These application notes provide a detailed protocol for 7-AAD staining, along with technical data and diagrams to facilitate its use in research and drug development settings.

Mechanism of Action

The principle of 7-AAD staining for viability assessment is based on the integrity of the cell membrane.

Caption: Mechanism of 7-AAD exclusion in live cells and uptake in dead cells.

Spectral Properties

7-AAD has a maximum absorption at 546 nm and can be efficiently excited by the 488 nm or 514 nm laser lines commonly found on flow cytometers.[1] It has a large Stokes shift, with a fluorescence emission maximum at 647 nm.[3] This allows for its detection in channels typically used for PerCP or PE-Cy5. Due to its spectral properties, 7-AAD can be used in multicolor experiments with FITC and PE-conjugated antibodies with minimal spectral overlap.

| Parameter | Wavelength (nm) |

| Excitation Maximum | 546 |

| Emission Maximum | 647 |

| Common Laser Line | 488 nm |

| Recommended Detector | FL3, PerCP, or PE-Cy5 channel |

Experimental Protocol

This protocol outlines the steps for staining suspended cells with 7-AAD for viability analysis by flow cytometry.

Materials Required

-

7-AAD powder or stock solution (e.g., 1 mg/mL)

-

Absolute Methanol (for dissolving powder)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

FACS tubes

-

Micropipettes and tips

-

Centrifuge

-

Flow cytometer

Reagent Preparation

-

7-AAD Stock Solution (1 mg/mL):

-

Working Solution:

-

For some applications, a 10x dilution of the stock solution in FACS buffer can be prepared to facilitate pipetting smaller volumes.[1]

-

Staining Procedure

Caption: Experimental workflow for 7-AAD viability staining.

-

Cell Preparation:

-

Harvest cells and adjust the cell concentration to allow for aliquoting up to 1 x 10⁶ cells per FACS tube.

-

Wash the cells twice by adding 2 mL of PBS or HBSS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

-

-

Optional: Cell Surface Staining:

-

If performing immunophenotyping, proceed with staining for cell surface antigens according to your established protocol.

-

Note: 7-AAD is not compatible with intracellular staining protocols that require fixation and permeabilization, as these steps compromise the cell membrane, leading to false-positive results.[5][6] For such applications, fixable viability dyes are recommended.

-

-

7-AAD Staining:

-

After the final wash step of your surface staining (or the initial washes if only performing viability staining), resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

Add 5-10 µL of the 1 mg/mL 7-AAD stock solution to each sample tube. The optimal amount may need to be titrated for your specific cell type and experimental conditions.

-

Gently mix the cell suspension.

-

-

Incubation:

-

Data Acquisition:

-

Do not wash the cells after adding 7-AAD. [5] Analyze the samples on the flow cytometer as soon as possible after the incubation period.[5]

-

Collect fluorescence data in the appropriate channel (e.g., FL3 on a BD FACSCalibur, or a channel for PerCP or PE-Cy5 on other instruments).[1]

-

It is crucial to include proper controls, including an unstained cell sample and single-color controls for compensation if performing multicolor analysis.

-

Data Analysis and Interpretation

Live cells will have low fluorescence in the 7-AAD channel, similar to the unstained control. Dead cells will exhibit a significant increase in 7-AAD fluorescence. A gate can be set on a dot plot (e.g., Forward Scatter vs. 7-AAD) to exclude the 7-AAD positive (dead) cells from further analysis of the cell populations of interest.

Troubleshooting and Considerations

| Issue | Possible Cause | Solution |

| High background staining in live cells | 7-AAD concentration is too high. | Titrate the 7-AAD concentration to determine the optimal staining concentration for your cell type. |

| Prolonged incubation time. | Reduce the incubation time. Analyze samples promptly after staining.[5] | |

| Poor separation between live and dead populations | Low 7-AAD concentration. | Increase the 7-AAD concentration. |

| Instrument settings are not optimal. | Use a control sample of heat-killed or ethanol-treated cells to set the positive voltage for the 7-AAD channel. | |

| Incompatibility with other reagents | Fixation and permeabilization buffers. | 7-AAD staining should be performed on live, unfixed cells for viability assessment.[1][5] Use a fixable viability dye for protocols requiring fixation. |

| Spectral overlap with other fluorochromes. | Ensure proper compensation is set up using single-stained controls. 7-AAD has minimal overlap with FITC and PE but may require compensation with fluorochromes emitting in adjacent channels. |

Comparison with Propidium Iodide (PI)

7-AAD and Propidium Iodide (PI) are both used for viability staining, but they have some key differences.

| Feature | 7-AAD | Propidium Iodide (PI) |

| DNA Binding | Intercalates in GC-rich regions of double-stranded DNA.[2] | Intercalates between bases with little to no sequence preference.[2] |

| Emission Spectrum | Maximum at ~647 nm. | Maximum at ~617 nm. |

| Spectral Overlap | Less spectral overlap with PE, making it more suitable for multicolor analysis with PE and FITC.[4] | Broader emission spectrum with more significant overlap into the PE channel, requiring careful compensation. |

| Stability | Fluorescence is reported to be more stable, with less leaching from cells.[7][8] | Can leach from cells over time, potentially affecting data quality if analysis is delayed.[7] |

Conclusion

7-AAD is a reliable and straightforward reagent for assessing cell viability in flow cytometry. Its distinct spectral properties make it a valuable tool for multicolor immunophenotyping experiments. By following this detailed protocol and considering the key technical aspects, researchers can effectively exclude non-viable cells, thereby improving the accuracy and quality of their flow cytometry data.

References

- 1. mucosalimmunology.ch [mucosalimmunology.ch]

- 2. What is the difference between 7-AAD and Propidium Iodide? | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. med.virginia.edu [med.virginia.edu]

- 5. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Comparison between propidium iodide and 7-amino-actinomycin-D for viability assessment during flow cytometric analyses of the human sperm acrosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 7-AAD in Live/Dead Cell Discrimination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate discrimination between live and dead cells is a critical step in a multitude of cell-based assays, ensuring data integrity and reliability. Dead cells can exhibit non-specific antibody binding and increased autofluorescence, leading to inaccurate results. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating agent that serves as a valuable tool for identifying non-viable cells. As a membrane-impermeant dye, 7-AAD is excluded from live cells with intact plasma membranes. However, in dead or late-stage apoptotic cells where membrane integrity is compromised, 7-AAD can penetrate the cell and bind to double-stranded DNA by intercalating between GC-rich regions. Upon binding to DNA, its fluorescence emission increases significantly, allowing for clear identification of the dead cell population via flow cytometry or fluorescence microscopy.

7-AAD is excited by a 488 nm laser and has a broad emission spectrum with a maximum at approximately 647 nm. This spectral profile makes it compatible with multicolor experiments, particularly with fluorochromes like FITC and PE, as its emission has minimal overlap in their respective channels. These application notes provide detailed protocols for using 7-AAD for live/dead cell discrimination in both flow cytometry and fluorescence microscopy applications.

Principle of 7-AAD Staining

The fundamental principle of 7-AAD staining for live/dead cell discrimination lies in the integrity of the cell membrane. This process is a physical distinction rather than a complex signaling pathway.

Caption: Principle of 7-AAD live/dead cell discrimination.

Data Presentation

The following tables summarize key quantitative data for the application of 7-AAD in live/dead cell analysis.

Table 1: Spectral Properties of 7-AAD

| Property | Wavelength (nm) |

| Maximum Excitation | 546 |

| Excitation Laser Line | 488 or 561 |

| Maximum Emission | 647 |

| Recommended Emission Filter | 650 LP or similar |

Table 2: Recommended Staining Parameters for Flow Cytometry

| Parameter | Recommendation | Notes |

| Cell Type | Mammalian cell lines (e.g., Jurkat, HeLa), primary cells (e.g., PBMCs) | Optimization may be required for different cell types. |

| 7-AAD Stock Solution | 1 mg/mL in PBS or DMSO:water (1:1) | Store protected from light at 2-8°C. |

| Working Concentration | 0.25 - 10 µg/mL | Titration is recommended for optimal results. |

| Incubation Time | 5 - 30 minutes | Longer incubation may affect cell viability. |

| Incubation Temperature | 4°C or Room Temperature | Should be performed in the dark. |

| Staining Buffer | PBS or Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS) | Azide can be included if cells are not intended for downstream functional assays. |

| Cell Density | 1 x 10^5 to 1 x 10^7 cells/mL | Adjust volume to ensure proper staining. |

Experimental Protocols

Protocol 1: Live/Dead Cell Discrimination by Flow Cytometry

This protocol details the steps for staining a cell suspension with 7-AAD for subsequent analysis by flow cytometry.

Materials:

-

7-AAD Staining Solution (1 mg/mL stock)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.09% sodium azide)

-

FACS tubes (12 x 75 mm)

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

-

-

(Optional) Antibody Staining:

-

If performing immunophenotyping, proceed with surface antibody staining according to the manufacturer's protocol.

-

After the final wash step of the antibody staining protocol, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

-

7-AAD Staining:

-

Add 5 µL of 7-AAD stock solution (1 mg/mL) to the 100 µL of cell suspension for a final concentration of approximately 50 µg/mL. Note: The optimal concentration should be determined by titration. For initial experiments, a range of 1-10 µg/mL can be tested.

-

Vortex gently to mix.

-

Incubate for 15-30 minutes at 4°C in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of Flow Cytometry Staining Buffer to each tube. Do not wash the cells after 7-AAD staining.

-

Analyze the samples on a flow cytometer within 1 hour.

-

Excite the cells with a 488 nm or 561 nm laser and collect the 7-AAD fluorescence in a channel with a bandpass filter appropriate for its emission spectrum (e.g., 660/20 nm or a long-pass filter).

-

Live cells will be 7-AAD negative, while dead cells will show bright red fluorescence.

-

Controls:

-

Unstained Cells: To set the baseline fluorescence.

-

Heat-Killed or Ethanol-Treated Cells: As a positive control for 7-AAD staining. To prepare, incubate cells at 56°C for 30 minutes or in 70% ethanol for 10 minutes.

Caption: Experimental workflow for 7-AAD staining in flow cytometry.

Protocol 2: Live/Dead Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for using 7-AAD to visualize dead cells in a population using fluorescence microscopy.

Materials:

-

7-AAD Staining Solution (1 mg/mL stock)

-

Phosphate-Buffered Saline (PBS)

-

Culture medium

-

Microscope slides or coverslips suitable for cell culture

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding:

-

Seed cells onto microscope slides or coverslips and culture until they reach the desired confluency.

-

-

Induction of Cell Death (Optional):

-

If a positive control is needed, treat a sample of cells with a known cytotoxic agent or heat shock to induce cell death.

-

-

7-AAD Staining:

-

Prepare a working solution of 7-AAD in culture medium or PBS at a final concentration of 1-5 µg/mL.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the 7-AAD working solution to the cells and incubate for 5-15 minutes at room temperature in the dark.

-

-

Imaging:

-

Wash the cells gently with PBS to remove excess dye.

-

Mount the coverslip on a microscope slide with a drop of PBS or mounting medium.

-

Immediately visualize the cells using a fluorescence microscope.

-

Use a filter set appropriate for 7-AAD (e.g., excitation ~540 nm, emission >650 nm).

-

Live cells will show little to no fluorescence, while the nuclei of dead cells will be brightly stained red.

-

Troubleshooting

Table 3: Common Issues and Solutions in 7-AAD Staining

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background staining in live cells | 7-AAD concentration is too high. | Titrate the 7-AAD concentration downwards. |

| Incubation time is too long. | Reduce the incubation time. | |

| Cells are unhealthy or dying. | Ensure proper cell culture and handling techniques. Use freshly harvested cells. | |

| Weak or no signal in dead cells | 7-AAD concentration is too low. | Titrate the 7-AAD concentration upwards. |

| Insufficient incubation time. | Increase the incubation time (up to 30 minutes). | |

| Improper storage of 7-AAD. | Store 7-AAD protected from light at 2-8°C. Avoid repeated freeze-thaw cycles. | |

| Shift in fluorescence of the "live" population | Compensation issues in multicolor flow cytometry. | Run single-color controls for proper compensation. |

| Prolonged exposure to 7-AAD before analysis. | Analyze samples as soon as possible after staining. |

Concluding Remarks

7-AAD is a reliable and straightforward reagent for the exclusion of dead cells in a variety of applications. Its distinct spectral properties and simple staining protocol make it a valuable tool for researchers in basic science and drug development. For optimal results, it is crucial to properly titrate the dye concentration and adhere to the recommended incubation times. The inclusion of appropriate controls is essential for accurate data interpretation. While 7-AAD is not suitable for distinguishing between live and dead cells after fixation, for such applications, amine-reactive viability dyes are recommended.

Application Notes and Protocols for 7-AAD Staining in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining cell viability is a critical step in a wide array of research applications, from assessing the cytotoxicity of novel drug compounds to monitoring the health of primary cell cultures. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating agent that is membrane-impermeant, making it an excellent tool for identifying non-viable cells in a population via flow cytometry.[1][2] Live cells with intact membranes will exclude 7-AAD, while cells with compromised membranes, characteristic of late apoptosis or necrosis, will allow the dye to enter and bind to double-stranded DNA.[1][3][4] Upon intercalation with DNA, 7-AAD fluoresces with a maximum emission at approximately 647 nm when excited by a 488 nm laser, allowing for clear discrimination between live and dead cell populations.[1][3] This protocol provides a detailed methodology for utilizing 7-AAD to assess the viability of primary cell cultures.

Principle of 7-AAD Staining

7-AAD selectively penetrates cells with compromised plasma membranes. Once inside, it intercalates into GC-rich regions of double-stranded DNA.[1][3] This binding event results in a significant increase in fluorescence, which can be detected by a flow cytometer. Viable cells, with their intact membranes, effectively exclude the dye and thus exhibit minimal fluorescence.

Caption: Principle of 7-AAD exclusion by viable cells and uptake by non-viable cells.

Experimental Protocol

This protocol is designed for the staining of primary cells with 7-AAD for viability analysis by flow cytometry.

Materials and Reagents

-

Cells: Primary cell culture of interest

-

Reagents:

-

Equipment:

-

Flow cytometer with a 488 nm laser

-

Centrifuge

-

Micropipettes

-

Flow cytometry tubes (e.g., 12x75 mm polystyrene/polypropylene tubes)[8]

-

Ice bucket

-

Cell Preparation

Proper preparation of a single-cell suspension is crucial for accurate flow cytometry analysis.

For Suspension Cells:

-

Transfer the required volume of cell suspension from the culture flask into a conical centrifuge tube.

-

Centrifuge the cells at 300-400 x g for 5 minutes at room temperature.[5][6]

-

Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.

-

Repeat the centrifugation step.

-

Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.[5]

For Adherent Cells:

-

Carefully remove the culture medium from the flask.

-

Wash the cell monolayer once with sterile PBS to remove any residual serum.

-

Add a minimal volume of pre-warmed cell detachment solution (e.g., Trypsin-EDTA or Accutase) to cover the cell layer.[6][9]

-

Incubate at 37°C for a time sufficient to cause cell detachment (typically 5-10 minutes, but this should be optimized for the specific primary cell type).[6][9]

-

Neutralize the detachment solution by adding 2-3 volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a conical centrifuge tube and centrifuge at 300-400 x g for 5 minutes.[6]

-

Discard the supernatant and wash the cell pellet with PBS as described for suspension cells.

-

Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

Staining Procedure

-

Aliquot 100 µL of the prepared cell suspension (containing approximately 1 x 10^5 to 1 x 10^6 cells) into a flow cytometry tube.[1]

-

Add 5-10 µL of 7-AAD staining solution to each sample tube. The optimal concentration of 7-AAD may vary, and it is recommended to titrate the reagent for each cell type and experimental condition.[4][10]

-

Gently vortex the tubes to mix.

-

Incubate the cells for 10-30 minutes at 4°C in the dark.[1][11]

-

(Optional) Add 400 µL of Flow Cytometry Staining Buffer to each tube before analysis. Do not wash the cells after staining.

-

Proceed immediately to data acquisition on the flow cytometer.

Flow Cytometry Analysis

-

Instrument Setup:

-

Controls:

-

Unstained Cells: To set the baseline fluorescence and establish the negative population gate.

-

Single-Color 7-AAD Stained Cells: To set the compensation if performing multi-color analysis.

-

-

Gating Strategy:

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

-

Use a histogram or a dot plot of 7-AAD fluorescence to distinguish between the 7-AAD negative (viable) and 7-AAD positive (non-viable) populations.

-

Data Presentation

The following table summarizes the key quantitative parameters of the 7-AAD staining protocol.

| Parameter | Recommended Value | Notes |

| Cell Concentration | 1 x 10^6 cells/mL | Adjust as needed for your instrument and experiment. |

| Volume per Sample | 100 µL | Containing 1 x 10^5 to 1 x 10^6 cells. |

| 7-AAD Concentration | 5-20 µg/mL | Titration is recommended for optimal results.[10] |

| Incubation Time | 10-30 minutes | Protect from light during incubation.[1] |

| Incubation Temperature | 4°C | To minimize changes in cell viability during staining. |

| Excitation Wavelength | 488 nm | Standard blue laser. |

| Emission Wavelength | ~647 nm | Detected in the far-red channel (e.g., FL-3).[1] |

Experimental Workflow

The following diagram illustrates the key steps in the 7-AAD staining workflow for primary cell cultures.

Caption: Workflow for 7-AAD staining of primary cells for flow cytometry.

Troubleshooting

-

High Background Staining in the Live Population: This may be due to an excessively high concentration of 7-AAD. Titrate the dye to determine the optimal concentration.

-

Weak Signal from Dead Cells: The 7-AAD concentration may be too low, or the incubation time may be insufficient. Increase the dye concentration or extend the incubation period.

-

Cell Clumping: Ensure a single-cell suspension is achieved after harvesting. Passing the cells through a cell strainer (e.g., 40 µm) can help to remove aggregates.[5] The addition of EDTA to the staining buffer can also help reduce cell clumping.

References

- 1. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bosterbio.com [bosterbio.com]

- 10. 7-Aminoactinomycin D for apoptosis staining in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.pasteur.fr [research.pasteur.fr]

Application Notes and Protocols for Titrating 7-AAD Concentration for Optimal Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating agent that is a valuable tool for assessing cell viability in flow cytometry and fluorescence microscopy.[1] As a membrane-impermeant dye, 7-AAD is excluded from live cells with intact plasma membranes.[1] However, in dead or late-apoptotic cells with compromised membrane integrity, 7-AAD can enter the cell and bind to double-stranded DNA by intercalating in GC-rich regions.[2][3][4] This property allows for the clear distinction between live and dead cell populations.

The optimal concentration of 7-AAD for staining can vary depending on the cell type, cell concentration, and the specific experimental conditions. Therefore, it is crucial to perform a titration experiment to determine the ideal concentration that provides the best resolution between live and dead cell populations while minimizing background fluorescence. This application note provides a detailed protocol for titrating 7-AAD concentration for optimal cell staining.

Mechanism of Action

The utility of 7-AAD as a viability stain lies in its inability to cross the intact plasma membrane of live cells. In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity, allowing 7-AAD to penetrate the cell and nucleus. Once inside, 7-AAD intercalates into the DNA double helix, resulting in a significant increase in its fluorescence emission upon excitation.[2][3][4]

Spectral Properties

7-AAD is typically excited by a 488 nm or 561 nm laser and has a maximum emission at approximately 647 nm.[4][5] This large Stokes shift makes it compatible with other common fluorochromes excited by the 488 nm laser, such as FITC and PE, with minimal spectral overlap.[3]

| Parameter | Wavelength (nm) |

| Maximum Excitation | 546 nm[5] |

| Maximum Emission | 647 nm[5] |

| Optimal Laser | 488 nm or 561 nm[5] |

Experimental Protocols

Reagent Preparation

1. 7-AAD Stock Solution (1 mg/mL):

-

To prepare a 1 mg/mL stock solution, dissolve 1 mg of 7-AAD powder in 50 µL of absolute methanol.[6]

-

Once dissolved, add 950 µL of phosphate-buffered saline (PBS) to achieve a final concentration of 1 mg/mL.[6]

-

Store the stock solution protected from light at 2-8°C.[6] Properly stored, the solution is stable for several months.[6]

-

For longer-term storage, unopened vials of 7-AAD powder can be stored in the freezer.[6]

2. 7-AAD Working Solutions for Titration:

-

Prepare a series of dilutions from the 1 mg/mL stock solution in a suitable buffer, such as PBS or a flow cytometry staining buffer.

-

The recommended final concentrations for viability staining typically range from 0.5 µg/mL to 5 µg/mL.[7]

-

For apoptosis studies, higher concentrations of 5 µg/mL to 20 µg/mL may be necessary to distinguish between apoptotic (dim) and necrotic (bright) cells.[7][8][9]

| Stock Solution | Diluent Volume | Final Concentration |

| 1 µL of 1 mg/mL 7-AAD | 999 µL of Buffer | 1 µg/mL |

| 2.5 µL of 1 mg/mL 7-AAD | 997.5 µL of Buffer | 2.5 µg/mL |

| 5 µL of 1 mg/mL 7-AAD | 995 µL of Buffer | 5 µg/mL |

| 10 µL of 1 mg/mL 7-AAD | 990 µL of Buffer | 10 µg/mL |

| 20 µL of 1 mg/mL 7-AAD | 980 µL of Buffer | 20 µg/mL |

Cell Preparation

-

Harvest cells and wash them once with cold PBS.

-

Resuspend the cells in a suitable staining buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare three sets of control cells:

-

Unstained Control: A sample of cells without any staining to set the baseline fluorescence.

-

Live Cell Control: A sample of healthy, untreated cells.

-

Dead Cell Control: A sample of cells induced to undergo necrosis. This can be achieved by heating the cells at 65°C for 5-10 minutes or by treating them with 70% ethanol for 10 minutes.

-

7-AAD Titration Protocol

-

Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into a series of flow cytometry tubes.

-

Add the prepared 7-AAD working solutions to the respective tubes to achieve the desired final concentrations for titration (e.g., 0.5, 1, 2.5, 5, 10, and 20 µg/mL).

-

Include tubes for your unstained, live, and a single concentration-stained dead cell control (e.g., 5 µg/mL).

-

Gently vortex the tubes and incubate for 15-30 minutes at room temperature, protected from light.[10][11][12]

-

Do not wash the cells after incubation.

-

Analyze the samples on a flow cytometer.

Data Analysis and Interpretation

-

Gating Strategy:

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

-

Use the unstained control to set the negative gate for 7-AAD fluorescence.

-

-

Determining Optimal Concentration:

-

For each 7-AAD concentration, create a histogram or dot plot showing 7-AAD fluorescence.

-

The optimal concentration will provide the best separation between the live (7-AAD negative) and dead (7-AAD positive) cell populations, indicated by a clear bimodal distribution with minimal overlap.

-

Evaluate the staining index (SI), which is the ratio of the mean fluorescence intensity (MFI) of the positive population to the MFI of the negative population. A higher SI generally indicates better separation.

-

| 7-AAD Concentration (µg/mL) | MFI of Live Population | MFI of Dead Population | Staining Index (SI) | % of 7-AAD Positive Cells in Dead Control |

| 0 (Unstained) | ||||

| 0.5 | ||||

| 1.0 | ||||

| 2.5 | ||||

| 5.0 | ||||

| 10.0 | ||||

| 20.0 |

This table should be populated with experimental data.

Troubleshooting

-

High background fluorescence in the live cell population: This may indicate that the 7-AAD concentration is too high.

-

Poor separation between live and dead populations: This could be due to a 7-AAD concentration that is too low or suboptimal incubation time.

-

All cells appear positive: This may suggest that the cell population has low viability or that the cell membrane was compromised during handling.

Conclusion

Titrating the concentration of 7-AAD is a critical step to ensure accurate and reproducible cell viability data. By following this detailed protocol, researchers can determine the optimal staining concentration for their specific cell type and experimental conditions, leading to reliable and high-quality results in their research and drug development endeavors.

References

- 1. Beyond live/dead gating: What 7AAD staining can tell you about your cells | Abcam [abcam.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. 7-AAD | AAT Bioquest [aatbio.com]

- 4. beckman.com [beckman.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. med.virginia.edu [med.virginia.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 7-Aminoactinomycin D for apoptosis staining in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. biotium.com [biotium.com]

- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]

Application Notes and Protocols: 7-AAD Staining for Viability Assessment of Suspension vs. Adherent Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Determining cell viability is a critical step in a multitude of cell-based assays, from assessing the cytotoxic effects of drug candidates to monitoring the health of cell cultures. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating agent that is impermeant to live cells with intact plasma membranes.[1][2][3] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, 7-AAD can enter the cell and bind to double-stranded DNA by intercalating between G-C base pairs.[1][3] This results in a distinct fluorescent signal that can be detected by flow cytometry, allowing for the accurate quantification of non-viable cells within a population.

This document provides detailed protocols for 7-AAD staining of both suspension and adherent cell types, highlighting the key differences in sample preparation. Additionally, it includes comparative data on the impact of cell harvesting techniques on viability and a simplified overview of the cell death pathway leading to 7-AAD uptake.

Principle of 7-AAD Staining

Live cells possess an intact cell membrane that acts as a barrier, preventing the entry of 7-AAD.[1][2] In contrast, cells undergoing the later stages of apoptosis or necrosis lose their membrane integrity, allowing 7-AAD to penetrate and bind to DNA.[4] When excited by a 488 nm laser, 7-AAD bound to DNA emits fluorescence at a maximum wavelength of approximately 647 nm.[1] This significant Stokes shift allows for easy discrimination from other common fluorochromes like FITC and PE in multicolor flow cytometry experiments.[1][3]

Data Presentation

The choice of harvesting method for adherent cells can significantly impact the viability of the cell suspension prior to analysis. The following table summarizes the potential effects of different detachment methods on cell viability.

| Harvesting Method | Principle | Advantages | Disadvantages | Expected Viability |

| Trypsin-EDTA | Enzymatic digestion of cell adhesion proteins. | Efficient and widely used. | Can damage cell surface proteins and affect viability if incubation is prolonged. | 80-95% (cell line dependent)[5] |

| Accutase | A gentler enzymatic solution containing proteases and collagenases. | Milder than trypsin, preserves many cell surface epitopes. | Can still affect certain surface proteins; viability effects can be cell-line specific.[6] | 65-85% (cell line dependent)[5] |